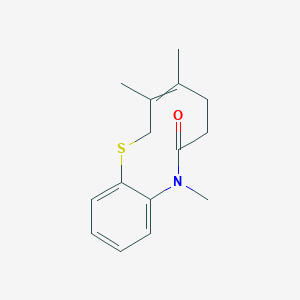
3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one is a heterocyclic compound that belongs to the class of benzothiazecines. These compounds are characterized by a bicyclic structure containing both sulfur and nitrogen atoms. The presence of multiple methyl groups and the dihydro configuration suggests potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: Appropriate aromatic amines and thiols.
Cyclization Reaction: The cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepines: Compounds with similar bicyclic structures but different substituents.
Benzothiazoles: Compounds with a similar sulfur-nitrogen heterocycle but lacking the dihydro configuration.
Thiazepines: Compounds with a similar seven-membered ring containing sulfur and nitrogen.
Uniqueness
3,4,8-Trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7(8H)-one is unique due to its specific substitution pattern and dihydro configuration, which may confer distinct biological activities and chemical reactivity compared to other benzothiazecines.
Properties
CAS No. |
188646-20-0 |
|---|---|
Molecular Formula |
C15H19NOS |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
3,4,8-trimethyl-5,6-dihydro-2H-1,8-benzothiazecin-7-one |
InChI |
InChI=1S/C15H19NOS/c1-11-8-9-15(17)16(3)13-6-4-5-7-14(13)18-10-12(11)2/h4-7H,8-10H2,1-3H3 |
InChI Key |
WOFZSTLYUHVKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CSC2=CC=CC=C2N(C(=O)CC1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















